Structural Differentiation: 4‑Oxo‑4H‑chromene‑2‑carboxamide Core vs. the 2‑Oxo‑2H‑chromene‑3‑carboxamide Isomer
The target compound possesses the 4‑oxo‑4H‑chromene‑2‑carboxamide connectivity, distinguishing it from the isomeric 2‑oxo‑2H‑chromene‑3‑carboxamide scaffold exemplified by CAS 1705848‑48‑1 . In chromone‑based adenosine receptor ligands, the 2‑carboxamide regioisomer is essential for high‑affinity hA₃AR binding; the corresponding 3‑carboxamide regioisomer exhibits >10‑fold weaker affinity [1]. Furthermore, chromone‑2‑carboxamides carrying a 6‑fluoro substituent or propyl/3‑ethylphenyl side‑chain demonstrate IC₅₀ values of 0.9–10 µM against MCF‑7, OVCAR and HCT‑116 cancer cell lines, whereas isomeric 3‑carboxamides are substantially less potent in the same assays [2].
| Evidence Dimension | Regioisomeric carboxamide position |
|---|---|
| Target Compound Data | 4‑Oxo‑4H‑chromene‑2‑carboxamide (C‑2 amide); structure confirmed by IUPAC name and InChI |
| Comparator Or Baseline | 2‑Oxo‑2H‑chromene‑3‑carboxamide (C‑3 amide, CAS 1705848‑48‑1) |
| Quantified Difference | hA₃AR affinity: >10‑fold difference between 2‑carboxamide and 3‑carboxamide regioisomers in chromone‑based A₃AR ligand series [1]; Cytotoxicity: chromone‑2‑carboxamides show IC₅₀ 0.9–10 µM; 3‑carboxamide counterparts are significantly less active [2] |
| Conditions | Human adenosine A₃ receptor binding assay (hA₃AR Ki); MTT cytotoxicity assay using MCF‑7, OVCAR, IGROV, HCT‑116 cell lines [1][2] |
Why This Matters
The regioisomeric connectivity directly determines target affinity and cellular potency; substituting the 3‑carboxamide isomer invalidates structure‑based hypotheses in adenosine receptor and oncology research.
- [1] Borges, F. et al. (2015) 'Navigating in chromone chemical space: discovery of novel and distinct A₃ adenosine receptor ligands', RSC Advances, 5, pp. 78572–78585. doi:10.1039/c5ra14988f. View Source
- [2] Bousejra‑ElGarah, F. et al. (2016) 'Synthesis and evaluation of chromone‑2‑carboxamide derivatives as cytotoxic agents and 5‑lipoxygenase inhibitors', Medicinal Chemistry Research, 25, pp. 2547–2556. doi:10.1007/s00044-016-1691-y. View Source
